molecular formula C31H23NO B11928314 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde

4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde

Cat. No.: B11928314
M. Wt: 425.5 g/mol
InChI Key: GRGKLHKEELCDHL-UHFFFAOYSA-N
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Description

4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde is a benzaldehyde derivative functionalized with a di-substituted biphenylamino group at the para position. This structure combines electron-donating biphenylamino groups with an electron-withdrawing aldehyde moiety, making it valuable in materials science, particularly in coordination chemistry and optoelectronic applications. The aldehyde group enables covalent or coordination-based polymerization, while the biphenylamino groups enhance charge transport properties .

Properties

Molecular Formula

C31H23NO

Molecular Weight

425.5 g/mol

IUPAC Name

4-(4-phenyl-N-(4-phenylphenyl)anilino)benzaldehyde

InChI

InChI=1S/C31H23NO/c33-23-24-11-17-29(18-12-24)32(30-19-13-27(14-20-30)25-7-3-1-4-8-25)31-21-15-28(16-22-31)26-9-5-2-6-10-26/h1-23H

InChI Key

GRGKLHKEELCDHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Triphenylamine

Triphenylamine undergoes formylation at the para-position using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 4-(diphenylamino)benzaldehyde.

Reaction Conditions :

  • Reagents : Phosphorus oxychloride (1.85 mL, 20 mmol), DMF (5.6 mL, 73 mmol)

  • Temperature : 0°C → 80°C (4 hours)

  • Workup : Neutralization with NaOH, extraction with dichloromethane

  • Yield : 88%

Iodination of 4-(Diphenylamino)benzaldehyde

The formylated product is iodinated using KI and KIO₃ in acetic acid to introduce iodine atoms at the para-positions.

Reaction Conditions :

  • Reagents : KI (2 g, 11.9 mmol), KIO₃ (1.91 g, 9.2 mmol), glacial acetic acid

  • Temperature : 80°C → 100°C (4 hours)

  • Yield : 92%

Mechanistic Insight :
Iodination proceeds via electrophilic aromatic substitution, facilitated by the electron-donating triphenylamine group.

Suzuki-Miyaura Coupling for Biphenyl Attachment

Standard Protocol

The iodinated intermediate reacts with phenylboronic acid under palladium catalysis to form the target compound.

Reaction Conditions :

ParameterMethod AMethod B
Catalyst Pd(PPh₃)₄ (10 mol%)Pd(PPh₃)₄ (10 mol%)
Base K₂CO₃Na₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)THF/H₂O (3:1)
Temperature 80°C (12 hours)Reflux (7 hours)
Yield 84.8%80%

Procedure :

  • Combine 4-(bis(4-iodophenyl)amino)benzaldehyde (1.47 g, 2.80 mmol), Pd(PPh₃)₄ (325 mg, 0.28 mmol), phenylboronic acid (821 mg, 6.72 mmol), and base in solvent.

  • Stir under inert atmosphere at specified temperature.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/CH₂Cl₂).

Catalyst Efficiency Analysis

Pd(PPh₃)₄ is preferred due to its stability and ability to prevent palladium black formation. Recent studies suggest that reducing catalyst loading to 1–5 mol% could lower costs without sacrificing yield.

Alternative Approaches and Modifications

Solvent Optimization

Replacing 1,4-dioxane with THF increases reaction homogeneity but may require longer reflux times.

Boronic Acid Variants

While phenylboronic acid is standard, electron-deficient boronic acids (e.g., 4-fluorophenyl) show reduced coupling efficiency (<70%) due to decreased nucleophilicity.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 9.84 (s, 1H, CHO), 7.73 (d, J = 8.7 Hz, 4H), 7.57–7.45 (m, 12H).

  • Melting Point : 101.7–102.7°C.

Purity Assessment

HPLC analysis typically shows >98% purity when using chromatographic purification.

Industrial-Scale Considerations

Cost-Benefit Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Pd(PPh₃)₄12,00062%
Phenylboronic Acid45018%
1,4-Dioxane808%

Recommendation : Catalyst recycling or switching to Pd(OAc)₂ with ligand systems could reduce expenses .

Chemical Reactions Analysis

Types of Reactions

4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C31H23NO
  • Molecular Weight : 425.52 g/mol
  • Structural Features : The compound features a benzaldehyde group and two para-substituted biphenyl groups attached to an amino group. This unique structure enhances its electronic properties compared to simpler analogs.

Organic Electronics

The compound's conjugated structure makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl substituents contribute to improved charge transport properties, which are crucial for the efficiency of electronic devices.

  • Case Study : Research indicates that compounds with similar structures exhibit enhanced conductivity and stability when incorporated into electronic devices, suggesting that 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde could serve as a valuable building block in the development of next-generation organic semiconductors.

Material Science

The compound's properties make it a candidate for the development of advanced materials. Its ability to form stable films can be exploited in coatings and composite materials.

  • Research Findings : Studies have shown that materials incorporating biphenyl units demonstrate improved mechanical strength and thermal stability, making them suitable for high-performance applications.

While specific biological activities of 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde require further investigation, preliminary data suggest potential interactions with biological targets due to its structural characteristics.

  • Potential Applications : Similar biphenyl-containing compounds have been investigated for their roles as inhibitors in various biochemical pathways, including those relevant to cancer treatment and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles in biological systems. Additionally, the biphenyl groups can facilitate π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Methoxy-Substituted Analogue

  • Compound: 4-(Bis(2′,4′-dimethoxy-[1,1′-biphenyl]-4-yl)amino)benzaldehyde (A3)
  • Key Differences : Methoxy groups at the 2′,4′-positions of the biphenyl moieties introduce steric hindrance and electron-donating effects.
  • Synthetic Utility: Used in porphyrin synthesis via condensation with pyrrole (Lindsey conditions), unlike the parent compound, which lacks methoxy-directed reactivity .

Alkyl-Chain-Functionalized Derivative

  • Compound: 4-(Bis(4′-butyl-[1,1′-biphenyl]-4-yl)amino)benzaldehyde (from )
  • Key Differences : Butyl chains at the biphenyl termini.
  • Impact :
    • Solubility : Enhanced solubility in organic solvents (e.g., chloroform, THF) due to alkyl groups, facilitating solution-processable dye-sensitized solar cells (DSSCs) .
    • Crystallinity : Reduced compared to the parent compound, affecting charge mobility in solid-state applications .

Triarylamine-Based Aldehyde Ligand

  • Compound : 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde) (NTCBA)
  • Key Differences : Three aldehyde-functionalized biphenyl arms connected via a central nitrogen atom.
  • Impact: Coordination Chemistry: Forms cross-linked covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to multiple aldehyde sites, unlike the mono-aldehyde parent compound . Applications: Used in CO2 adsorption and photocatalysis, leveraging its rigid, porous structure .

Imidazole-Functionalized Derivative

  • Compound : 4-(1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazol-5-yl)benzaldehyde (Compound 5 from )
  • Key Differences: Incorporates an imidazole ring linked to the biphenylamino-aldehyde core.
  • Thermal Stability: Higher melting point (167–168°C) compared to the parent compound, suggesting improved thermal robustness .

Comparative Data Table

Property 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde Methoxy-Substituted (A3) Butyl-Chain Derivative Triarylamine Ligand (NTCBA) Imidazole Derivative (Compound 5)
Molecular Weight ~483.6 g/mol ~624.7 g/mol ~694.8 g/mol 557.64 g/mol ~517.6 g/mol
Solubility Moderate in DMF, DMSO High in chlorobenzene High in THF, chloroform Low (insoluble in most solvents) Moderate in DCM, ethyl acetate
Key Functional Groups Aldehyde, biphenylamino Methoxy, aldehyde Butyl, aldehyde Tri-aldehyde, triarylamine Imidazole, aldehyde
Application Hole-transport layers, MOF ligands Porphyrin synthesis, HTMs DSSC dyes COFs, MOFs, photocatalysis Pharmaceuticals, OLEDs
Thermal Stability Moderate (decomposes ~250°C) High (stable to 300°C) Moderate (decomposes ~200°C) High (stable to 400°C) High (melts at 167–168°C)

Research Findings and Trends

  • Electron-Donating Substituents : Methoxy and alkyl groups enhance solubility and charge transport but may reduce thermal stability .
  • Hybrid Structures : Imidazole or porphyrin integration () broadens optoelectronic applications but complicates synthesis .

Biological Activity

4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde, a compound featuring a biphenyl moiety and an aldehyde functional group, is of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound can be represented as follows:

C22H18N2O\text{C}_{22}\text{H}_{18}\text{N}_{2}\text{O}

This structure suggests that it may interact with various biological targets due to the presence of both aromatic and functional groups.

Antimicrobial Activity

Research indicates that derivatives of biphenyl compounds often exhibit notable antimicrobial properties. A study on Schiff bases derived from similar structures demonstrated significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Biphenyl Derivatives

Compound NameActivity TypeTarget OrganismsMIC (µg/mL)
4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehydeAntibacterialE. coli, S. aureusTBD
Schiff Base Derivative 1AntifungalC. albicans45.2
Schiff Base Derivative 2AntibacterialBacillus subtilis1.6

Anticancer Activity

The biphenyl structure has been linked to anticancer properties in various studies. For instance, biphenyl-based ligands have shown promising results in inhibiting cancer cell proliferation. A recent investigation highlighted that certain biphenyl derivatives exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 2: Anticancer Activity of Biphenyl Compounds

Compound NameCell LineIC50 (µg/mL)
4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehydeMCF-7TBD
Biphenyl Derivative AHCT-1162.3
Biphenyl Derivative BMCF-73.23

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, biphenyl compounds have demonstrated anti-inflammatory effects. Studies have indicated that certain derivatives can reduce inflammation in animal models, showing potential for treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of biphenyl derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various biphenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
  • Anticancer Mechanism : Research involving the treatment of cancer cell lines with biphenyl derivatives revealed that these compounds could induce apoptosis through the activation of caspase pathways .
  • Inflammation Model : In a carrageenan-induced edema model, biphenyl derivatives significantly reduced paw swelling in rats, indicating their potential as anti-inflammatory agents .

Q & A

Q. Advanced

  • Dark controls : Confirm that reactions proceed only under illumination.
  • Radical scavengers (e.g., tert-butanol for •OH) identify active species.
  • Isotopic labeling (e.g., D₂O) distinguishes proton-coupled electron transfer pathways.
  • Electrochemical impedance spectroscopy (EIS) quantifies charge separation efficiency in composite catalysts .

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